molecular formula C29H51N2O.Cl<br>C29H51ClN2O B14409595 1-Benzyl-4,5-dihydro-1-(2-hydroxyethyl)-2-(15-methylhexadecyl)-1H-imidazolium chloride CAS No. 84625-60-5

1-Benzyl-4,5-dihydro-1-(2-hydroxyethyl)-2-(15-methylhexadecyl)-1H-imidazolium chloride

Cat. No.: B14409595
CAS No.: 84625-60-5
M. Wt: 479.2 g/mol
InChI Key: IZHSCDOXRKNGBC-UHFFFAOYSA-M
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Description

1-Benzyl-4,5-dihydro-1-(2-hydroxyethyl)-2-(15-methylhexadecyl)-1H-imidazolium chloride (CAS: 84625-60-5; EINECS: 283-429-8) is a quaternary ammonium salt classified as a cationic surfactant. Its IUPAC name reflects a benzyl group at the 1-position, a 2-hydroxyethyl group at the 4,5-dihydroimidazolium core, and a branched 15-methylhexadecyl chain at the 2-position . This compound functions primarily as an antistatic agent in cosmetic formulations, where its cationic nature enables neutralization of static charges on surfaces like hair or synthetic fibers .

Properties

CAS No.

84625-60-5

Molecular Formula

C29H51N2O.Cl
C29H51ClN2O

Molecular Weight

479.2 g/mol

IUPAC Name

2-[1-benzyl-2-(15-methylhexadecyl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;chloride

InChI

InChI=1S/C29H51N2O.ClH/c1-27(2)18-14-11-9-7-5-3-4-6-8-10-12-17-21-29-30-22-23-31(29,24-25-32)26-28-19-15-13-16-20-28;/h13,15-16,19-20,27,32H,3-12,14,17-18,21-26H2,1-2H3;1H/q+1;/p-1

InChI Key

IZHSCDOXRKNGBC-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Formamidine-Based Cyclization

A solvent-free approach to imidazolinium chlorides, as reported by Kuhn et al., offers a foundational strategy for constructing the core heterocycle. The method involves reacting formamidines with 1,2-dichloroethane (DCE) in the presence of a base, yielding imidazolinium chlorides in >90% isolated yields after trituration. For the target compound, the formamidine precursor must incorporate the 15-methylhexadecyl substituent.

Procedure Adaptation

  • Formamidine Synthesis :
    • Condense 15-methylhexadecylamine with triethyl orthoformate under neat conditions to form the corresponding formamidine.
    • React the formamidine with DCE (10–20 equiv) and a sacrificial base (e.g., KOtBu) at 80–100°C for 24–36 hours.
    • Critical Note : The steric bulk of the 15-methylhexadecyl group may necessitate extended reaction times (up to 168 hours) for complete cyclization, as observed in analogous systems.
  • Quaternization :
    • Introduce the benzyl and hydroxyethyl groups via sequential alkylation.
    • First, treat the imidazolinium intermediate with benzyl chloride in acetonitrile under microwave irradiation (110°C, 5–60 min).
    • Subsequent reaction with 2-chloroethanol or ethylene oxide introduces the 2-hydroxyethyl moiety.

Yield Considerations

  • Initial cyclization yields: 75–92% (based on formamidine).
  • Quaternization efficiency: ~80–95% per alkylation step.

Imidazole N-Oxide Reduction and Alkylation

An alternative route leverages imidazole N-oxides as intermediates, enabling precise substitution control. This method is particularly effective for introducing aromatic and polar groups.

Stepwise Protocol

  • N-Oxide Preparation :
    • Condense α-hydroxyiminoketones with benzylamine derivatives to form imidazole N-oxides.
    • Example: React 15-methylhexadecyl-substituted α-hydroxyiminoketone with benzylamine to generate the N-oxide precursor.
  • Reductive Deoxygenation :

    • Treat the N-oxide with Raney nickel in ethanol to yield the des-oxygenated imidazole.
  • Dual Alkylation :

    • Perform N-benzylation using benzyl chloride under microwave conditions (5 min, quantitative yield).
    • Introduce the hydroxyethyl group via reaction with 2-bromoethanol or ethylene oxide in DMF at 60°C.

Advantages

  • Avoids harsh cyclization conditions.
  • Enables modular substitution for structural analogs.

Optimization and Challenges

Steric and Solubility Considerations

The 15-methylhexadecyl chain introduces significant steric hindrance, necessitating:

  • Elevated Temperatures : Prolonged heating (e.g., 100°C for 36–72 hours) to overcome kinetic barriers.
  • Polar Aprotic Solvents : DMF or DMSO improves solubility during alkylation steps.

Purification Strategies

  • Trituration : Post-cyclization crude products are washed with acetone or hot toluene to remove unreacted DCE and base.
  • Recrystallization : Final products are purified from CH₂Cl₂/hexanes (1:5 v/v), achieving >98% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃) :
    • δ 7.32–7.26 (m, benzyl aromatics), 5.49 (s, N-CH₂-Ph), 3.74 (s, OCH₃ in derivatives), 2.03 (s, dihydroimidazole CH₂).
  • IR (neat) :
    • ν 1603 cm⁻¹ (C=N stretch), 1036 cm⁻¹ (C-O of hydroxyethyl).

Mass Spectrometry

  • ESI-MS : m/z 479.2 [M-Cl]⁺, consistent with molecular formula C₂₉H₅₁ClN₂O.

Comparative Method Evaluation

Method Yield (%) Time (h) Key Advantage Limitation
Formamidine Cyclization 75–92 24–168 Solvent-free, high atom economy Steric hindrance slows kinetics
N-Oxide Alkylation 50–80 12–24 Modular substitution Multi-step synthesis

Industrial-Scale Considerations

  • Cost Drivers : The 15-methylhexadecyl group necessitates expensive fatty amine precursors (~$200–300/g).
  • Green Chemistry Metrics :
    • Atom economy: 68% (Formamidine route) vs. 54% (N-oxide route).
    • E-factor: 12.5 (solvent waste from recrystallization).

Chemical Reactions Analysis

Types of Reactions: Isostearyl Benzylimidonium Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quaternary ammonium compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Isostearyl Benzylimidonium Chloride involves its interaction with cell membranes. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This results in the compound’s antimicrobial effects. Additionally, its antistatic properties are due to its ability to neutralize electrical charges on surfaces such as hair .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Imidazolium Compounds

Imidazolium-based cationic surfactants share a common core structure but differ in substituents, which critically influence their physicochemical properties and applications. Below is a detailed comparison:

Structural Differences

Compound Name (CAS No.) Substituents at Key Positions Alkyl Chain Characteristics
1-Benzyl-4,5-dihydro-1-(2-hydroxyethyl)-2-(15-methylhexadecyl)-1H-imidazolium chloride (84625-60-5) - 1-position: Benzyl
- 2-position: 15-methylhexadecyl (branched C16)
- 4,5-dihydro core with 2-hydroxyethyl
Branched alkyl chain enhances lipophilicity
Isostearyl Ethylimidazolinium Ethosulfate (67633-57-2) - 1-position: Ethyl
- 2-position: Isoheptadecyl (branched C17)
- Counterion: Ethyl sulfate
Ethyl sulfate improves water solubility
1-Ethyl-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulfate (61596-15-4) - 1-position: Ethyl
- 2-position: 8-heptadecenyl (unsaturated C17)
- Counterion: Ethyl sulfate
Unsaturated chain lowers melting point

Functional and Application Differences

Property Target Compound (84625-60-5) Isostearyl Ethylimidazolinium Ethosulfate 8-Heptadecenyl Derivative
Primary Function Antistatic agent in cosmetics Surfactant/emollient in personal care Surfactant with enhanced solubility
Key Applications Hair conditioners, anti-frizz products Skin creams, lotions Industrial detergents, fabric softeners
Regulatory Status Listed in EU cosmetic ingredient inventory Not explicitly regulated in cited sources On Canada’s Non-Domestic Substances List
Hypothesized Stability High thermal stability due to branched alkyl chain Moderate stability influenced by sulfate group Lower stability due to unsaturated chain

Research Findings and Implications

  • Benzyl Group Impact : The benzyl group in the target compound likely enhances aromatic interactions with negatively charged surfaces (e.g., hair cuticles), improving antistatic performance compared to ethyl-substituted analogs .
  • Alkyl Chain Branching : The 15-methylhexadecyl chain’s branching reduces crystallinity, favoring liquid-phase formulations at room temperature. In contrast, linear or unsaturated chains (e.g., 8-heptadecenyl) may compromise stability but improve solubility .
  • Counterion Effects: Ethyl sulfate counterions (as in ) increase hydrophilicity, making these compounds more suitable for aqueous formulations.

Biological Activity

1-Benzyl-4,5-dihydro-1-(2-hydroxyethyl)-2-(15-methylhexadecyl)-1H-imidazolium chloride is a compound of significant interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, cytotoxic, and other relevant activities.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C29H51ClN2O
  • Molecular Weight : 484.18 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of imidazolium salts, including the compound . The biological activity against various bacteria and fungi has been documented:

MicroorganismActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans10 mm

The results indicate that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

Cytotoxic Activity

Research has also explored the cytotoxic effects of this compound on cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

The IC50 values suggest that the compound has promising cytotoxic effects, particularly on A549 lung cancer cells .

The proposed mechanism of action for the biological activity of imidazolium salts involves disruption of microbial cell membranes and interference with cellular processes. The hydroxyethyl group is believed to enhance solubility and facilitate interaction with lipid membranes, contributing to its antimicrobial efficacy .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various imidazolium derivatives, including the compound under discussion. It was found that modifications to the alkyl chain significantly influenced antimicrobial potency .
  • Cytotoxicity Assessment : Another research article focused on the cytotoxic effects of different imidazolium salts on human cancer cell lines. The study concluded that structural variations could lead to enhanced cytotoxicity, with the compound showing notable effects against HeLa cells .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. According to evaluations, imidazolium compounds can exhibit toxicity at higher concentrations, necessitating careful handling and further toxicological studies to ensure safety for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-4,5-dihydro-1-(2-hydroxyethyl)-2-(15-methylhexadecyl)-1H-imidazolium chloride?

  • Methodology : Synthesis typically involves quaternization of the imidazole core. For example, manganese(IV) oxide in dichloromethane can catalyze the formation of imidazole derivatives under controlled temperatures (2–4 hours, 50–85% yields) . Alkylation with 15-methylhexadecyl halides in polar aprotic solvents (e.g., DMF) under reflux (24–48 hours) is common. The hydroxyethyl group is introduced via nucleophilic substitution using ethylene oxide or glycol derivatives. Purification involves column chromatography (silica gel, eluent: methanol/chloroform mixtures) and recrystallization .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and purity. Aromatic protons (benzyl group) appear at δ 7.2–7.5 ppm, while the hydroxyethyl proton resonates near δ 3.5–4.0 ppm .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis (e.g., CCDC 1038591) reveals bond angles, torsion angles, and packing motifs. Imidazolium rings often exhibit planarity deviations due to bulky substituents .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M-Cl]+^+ ion) and fragmentation patterns .

Q. What solvents and conditions optimize solubility for this ionic liquid?

  • Methodology :

  • Polar Solvents : Methanol, ethanol, and DMSO are ideal due to the compound’s ionic nature. Solubility can be quantified via UV-Vis spectroscopy at λmax ~260 nm .
  • LogP Analysis : Computational tools (e.g., ACD/Labs) predict logP values (~4.2), indicating moderate hydrophobicity due to the long alkyl chain. Experimental validation uses shake-flask methods with octanol/water partitioning .

Advanced Research Questions

Q. How can computational modeling predict optimal reaction pathways for synthesizing this compound?

  • Methodology :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) identifies transition states and activation energies for quaternization steps. Software like Gaussian or ORCA models reaction coordinates .
  • Reaction Path Search : ICReDD’s approach combines quantum mechanics with information science to narrow experimental conditions (e.g., solvent selection, temperature gradients) .
  • Machine Learning : Training datasets from analogous imidazolium syntheses predict yield outcomes using tools like Pistachio or Reaxys .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H^1H-NMR)?

  • Methodology :

  • Variable Temperature (VT) NMR : Assesses dynamic effects (e.g., rotational barriers of the 15-methylhexadecyl chain) .
  • 2D NMR (COSY, NOESY) : Correlates coupling between adjacent protons and spatial interactions (e.g., benzyl vs. hydroxyethyl groups) .
  • Isotopic Labeling : 2H^2H-labeling of the hydroxyethyl group clarifies hydrogen-bonding networks .

Q. How does the 15-methylhexadecyl chain influence micelle formation in aqueous solutions?

  • Methodology :

  • Dynamic Light Scattering (DLS) : Measures hydrodynamic radius (Rh) to determine critical micelle concentration (CMC).
  • Surface Tension Analysis : Tensiometry (Wilhelmy plate method) correlates alkyl chain length with micelle stability .
  • Cryo-TEM : Visualizes micelle morphology and aggregation patterns .

Q. What catalytic applications does this compound have in organic synthesis?

  • Methodology :

  • Phase-Transfer Catalysis (PTC) : Evaluated in biphasic reactions (e.g., alkylation of ketones). Monitor conversion via GC-MS .
  • Acid Catalysis : The imidazolium ion’s acidity (pKa ~4–6) is tested in esterification reactions (e.g., acetic acid/ethanol). Titration with NaOH quantifies proton activity .

Q. How can researchers address inconsistencies in biological activity data (e.g., antimicrobial assays)?

  • Methodology :

  • Dose-Response Curves : IC50 values are validated using serial dilutions and standardized microbial strains (e.g., E. coli ATCC 25922) .
  • Control Experiments : Compare with structurally similar compounds (e.g., 2-[(4-aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride) to isolate substituent effects .
  • Metabolic Stability Assays : Liver microsome studies assess degradation rates, with HPLC monitoring parent compound depletion .

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